REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][CH:5]1[CH:10]([OH:11])[O:9][CH:8]([CH2:12][OH:13])[CH:7]([OH:14])[CH:6]1[OH:15])=[O:3].OO.[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]>>[C:2]([NH:4][C@@H:5]1[C@@H:6]([OH:15])[C@@H:7]([OH:14])[C@@H:8]([CH2:12][OH:13])[O:9][CH:10]1[OH:11])(=[O:3])[CH3:1].[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]
|
Name
|
N-Acetylhexosamine dialdose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1C(C(C(OC1O)CO)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ferrous
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
galactose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@H]1C(O)O[C@@H]([C@@H]([C@@H]1O)O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][CH:5]1[CH:10]([OH:11])[O:9][CH:8]([CH2:12][OH:13])[CH:7]([OH:14])[CH:6]1[OH:15])=[O:3].OO.[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]>>[C:2]([NH:4][C@@H:5]1[C@@H:6]([OH:15])[C@@H:7]([OH:14])[C@@H:8]([CH2:12][OH:13])[O:9][CH:10]1[OH:11])(=[O:3])[CH3:1].[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]
|
Name
|
N-Acetylhexosamine dialdose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1C(C(C(OC1O)CO)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ferrous
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
galactose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@H]1C(O)O[C@@H]([C@@H]([C@@H]1O)O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][CH:5]1[CH:10]([OH:11])[O:9][CH:8]([CH2:12][OH:13])[CH:7]([OH:14])[CH:6]1[OH:15])=[O:3].OO.[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]>>[C:2]([NH:4][C@@H:5]1[C@@H:6]([OH:15])[C@@H:7]([OH:14])[C@@H:8]([CH2:12][OH:13])[O:9][CH:10]1[OH:11])(=[O:3])[CH3:1].[O:18]=[CH:19][C@@H:20]([C@H:22]([C@H:24]([C@@H:26]([CH2:28][OH:29])[OH:27])[OH:25])[OH:23])[OH:21]
|
Name
|
N-Acetylhexosamine dialdose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1C(C(C(OC1O)CO)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ferrous
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
galactose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@H]1C(O)O[C@@H]([C@@H]([C@@H]1O)O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |